molecular formula C20H25N5O3 B11140206 6-imino-N,11-dimethyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N,11-dimethyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11140206
M. Wt: 383.4 g/mol
InChI Key: SHCAFKAULMEURD-UHFFFAOYSA-N
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Description

The compound 6-imino-N,11-dimethyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic molecule featuring a fused tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with multiple functional groups. Key structural elements include:

  • Imino (NH) and oxo (C=O) groups at positions 6 and 2, respectively.
  • N,11-dimethyl substituents.
  • A 3-(propan-2-yloxy)propyl side chain at position 7, introducing hydrophobicity and conformational flexibility.
  • A carboxamide moiety at position 3.

Its biological activity remains uncharacterized in the evidence, but analogous compounds with triazatricyclic frameworks are often explored for pharmacological properties, including kinase inhibition or antimicrobial activity.

Properties

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

6-imino-N,11-dimethyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C20H25N5O3/c1-12(2)28-10-6-9-24-16(21)14(19(26)22-4)11-15-18(24)23-17-13(3)7-5-8-25(17)20(15)27/h5,7-8,11-12,21H,6,9-10H2,1-4H3,(H,22,26)

InChI Key

SHCAFKAULMEURD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-N,11-dimethyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include cyclization reactions, imine formation, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. scaling up the synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-imino-N,11-dimethyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce imine groups to amines.

    Substitution: This reaction can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

6-imino-N,11-dimethyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-imino-N,11-dimethyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Spiro Heterocyclic Systems ( and )

Compounds such as 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share modular heterocyclic frameworks but differ in core architecture and substituents:

Feature Target Compound Spiro Compounds ()
Core Structure 1,7,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene 7-Oxa-9-aza-spiro[4.5]decane
Key Functional Groups Imino (C=N), oxo (C=O), carboxamide Dione (C=O), benzothiazole, dimethylamino-phenyl
Side Chains 3-(Propan-2-yloxy)propyl (flexible ether chain) Rigid benzothiazolyl and aryl groups
Synthesis Likely requires multi-step cyclization (inferred) Condensation of 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-imines

Key Differences :

  • The target’s tricyclic core introduces greater steric constraints and electronic complexity compared to spiro systems.
  • The 3-(propan-2-yloxy)propyl chain may enhance membrane permeability relative to aromatic substituents in spiro analogues.

Natural Products with Redox-Cofactor BGCs ()

  • Target Compound : If biosynthesized, its BGCs might resemble those of pyoverdine (common in Pseudomonas) or beta-lactone clusters, though this remains speculative .

Biological Activity

The compound 6-imino-N,11-dimethyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with significant potential in biological applications. Its unique structural features suggest various biological activities, which are crucial for pharmacological research and development. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's molecular formula indicates a complex arrangement of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. The presence of a triazine ring system combined with multiple functional groups such as carboxamide and dimethyl substituents contributes to its reactivity and biological activity.

FeatureDescription
Molecular FormulaC₁₈H₂₃N₅O₃
Structural FeaturesTriazine ring, carboxamide group, dimethyl group
Potential ReactivityTypical reactions for amides and triazines

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets. Such interactions may include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, leading to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation : The compound may act on various receptors, potentially modulating pathways involved in pain relief or neuroprotection.

Pharmacological Effects

While direct studies on this specific compound may be limited, analogs have demonstrated significant pharmacological effects:

  • Anticancer Activity : Structural analogs have been reported to exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : Compounds with similar triazine structures have shown promise in reducing inflammation in preclinical models.
  • Antiviral Activity : Some derivatives have demonstrated effectiveness against viral infections.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of similar triazine derivatives found that these compounds inhibited cell growth in breast cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspases and modulation of cell cycle proteins.

Case Study 2: Anti-inflammatory Effects

Research on triazine-based compounds revealed their ability to suppress pro-inflammatory cytokines in mouse models of arthritis. This suggests potential therapeutic applications for inflammatory diseases.

Case Study 3: Antiviral Effects

Another study highlighted the antiviral activity of related compounds against the influenza virus, demonstrating a reduction in viral load in infected cells.

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